molecular formula C20H22O6 B1252182 Dihydrocubebin, rel-

Dihydrocubebin, rel-

Cat. No. B1252182
M. Wt: 358.4 g/mol
InChI Key: JKCVMTYNARDGET-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrocubebin, rel- is a lignan. It has a role as a metabolite.

Scientific Research Applications

Oxidative Transformations

Dihydrocubebin has been studied for its reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), demonstrating its potential in the synthesis of various compounds. For instance, its treatment with DDQ in acetic acid yields a 2-aryltetrahydrofuran, whereas in trifluoroacetic acid, it produces an isomeric dibenzocyclooctadiene. Such transformations indicate its utility in organic synthesis and chemical reactions (Pelter et al., 1991).

Natural Source Identification

Dihydrocubebin was identified as a new lignan in the leaves of Piper guineense. This identification was based on spectral properties and comparison with reference samples, highlighting its occurrence in natural sources and its potential for further pharmacological studies (Dwuma-Badu et al., 1975).

Enzyme-Catalyzed Esterification

A study on the lipase-catalyzed esterification of racemic trans-2,3-di[(3,4-methylenedioxy)benzyl]-1,4-butanediol (dihydrocubebin) revealed its potential in producing optically active compounds. This process highlights its application in asymmetric synthesis and pharmaceutical compound development (Morimoto et al., 2005).

Antimycobacterial Activity

Dihydrocubebin demonstrated significant antimycobacterial activity, particularly against strains like Mycobacterium avium and Mycobacterium tuberculosis. This suggests its potential application in developing treatments for tuberculosis and related bacterial infections (Laurentiz et al., 2015).

Intermediate in Synthesis

Dihydrocubebin was used as an intermediate in the stereospecific synthesis of ariensin, a lignan found in the exudate of Bursara ariensis bark. This indicates its role as a versatile intermediate in the synthesis of complex natural products (Burke & Stevenson, 1985).

Synthesis of Lignans

The asymmetric synthesis of lignans, including dihydrocubebin, reveals its importance in the field of organic chemistry, particularly in the synthesis of bioactive lignans with potential medicinal applications (Enders & Milovanovic, 2007).

properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol

InChI

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m1/s1

InChI Key

JKCVMTYNARDGET-HZPDHXFCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@H](CO)[C@H](CC3=CC4=C(C=C3)OCO4)CO

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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